2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene
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Overview
Description
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3I. This compound is characterized by the presence of bromomethyl, iodo, and trifluoromethyl groups attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Suzuki-Miyaura Coupling: Typical reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Coupling: Products are typically biaryl compounds.
Oxidation: Products include carboxylic acids.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromomethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive or stabilizing certain intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene
- 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
- 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Uniqueness
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and iodo groups, which provide multiple reactive sites for chemical modifications. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-4-iodo-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-3-6(13)1-2-7(5)8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCBZJKBGFVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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